molecular formula C15H18BrNO2 B2637974 Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate CAS No. 2227755-19-1

Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Cat. No.: B2637974
CAS No.: 2227755-19-1
M. Wt: 324.218
InChI Key: RCMWGXISMDABBX-MJBXVCDLSA-N
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Description

Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[221]heptane-7-carboxylate is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate typically involves multiple steps. One common method includes the bromination of a suitable precursor, followed by esterification to introduce the benzyl group. The reaction conditions often require the use of solvents like dichloromethane and catalysts such as triethylamine to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination and esterification processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound, ensuring consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, leading to the formation of different derivatives.

    Reduction Reactions: The compound can be reduced to form corresponding alcohols or amines.

    Oxidation Reactions: Oxidation can yield carboxylic acids or other oxidized products.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar aprotic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products

The major products formed from these reactions include various substituted derivatives, alcohols, amines, and carboxylic acids, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Researchers use it to study the effects of bicyclic structures on biological activity.

    Industrial Applications: It is employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate involves its interaction with specific molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The bicyclic structure may also influence the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

  • Benzyl (1S,2R,4R)-2-(chloromethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Benzyl (1S,2R,4R)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
  • Benzyl (1S,2R,4R)-2-(hydroxymethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate

Uniqueness

Benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate is unique due to its bromomethyl group, which imparts distinct reactivity compared to its chloro, iodo, and hydroxy analogs. This uniqueness makes it valuable for specific synthetic applications and biological studies.

Properties

IUPAC Name

benzyl (1S,2R,4R)-2-(bromomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18BrNO2/c16-9-12-8-13-6-7-14(12)17(13)15(18)19-10-11-4-2-1-3-5-11/h1-5,12-14H,6-10H2/t12-,13+,14-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCMWGXISMDABBX-MJBXVCDLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C(CC1N2C(=O)OCC3=CC=CC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]2[C@@H](C[C@@H]1N2C(=O)OCC3=CC=CC=C3)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18BrNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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